molecular formula C9H5NO4S B5656635 2-Hydroxy-3-nitrothiochromen-4-one CAS No. 52140-90-6

2-Hydroxy-3-nitrothiochromen-4-one

Cat. No.: B5656635
CAS No.: 52140-90-6
M. Wt: 223.21 g/mol
InChI Key: OPXMONNKAQEARX-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitrothiochromen-4-one is a synthetic nitro-thiochromenone derivative of interest in medicinal chemistry and drug discovery. This compound belongs to the class of thiochromen-4-ones, where a sulfur atom replaces the oxygen in the more common chromen-4-one (chromone) scaffold . This structural modification can significantly alter the compound's electronic properties, reactivity, and biological interactions, making it a valuable building block for developing novel bioactive molecules. While specific biological data for this compound is subject to ongoing research, analogs within the chromene and chromanone families exhibit a wide spectrum of documented biological activities. These include potent antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus , as well as antitumor properties, often associated with inducing apoptosis in cancer cells . Furthermore, related structures have shown antifungal , anticonvulsant , and antituberculosis activities . The nitro group on the core structure is a key pharmacophore, as seen in potent 3-nitro-2H-chromene antibacterial agents and can be crucial for inhibitory activity against specific enzymatic targets. Researchers can utilize this compound as a key intermediate for further chemical functionalization. The hydroxy and nitro groups offer handles for synthetic elaboration, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies . Its primary research value lies in the exploration of new therapeutic agents, particularly in the fight against antimicrobial resistance and cancer. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-hydroxy-3-nitrothiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4S/c11-8-5-3-1-2-4-6(5)15-9(12)7(8)10(13)14/h1-4,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXMONNKAQEARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(S2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354307
Record name 2-hydroxy-3-nitrothiochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52140-90-6
Record name 2-hydroxy-3-nitrothiochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-nitrothiochromen-4-one typically involves the condensation of 2-hydroxyacetophenone with a suitable nitro-substituted aldehyde under basic conditions. One common method involves the use of sodium hydroxide in ethanol, followed by treatment with an oxidizing agent such as hydrogen peroxide to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-nitrothiochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of this compound derivatives with ketone or carboxylic acid functionalities.

    Reduction: Formation of 2-hydroxy-3-aminothiochromen-4-one.

    Substitution: Formation of various substituted thiochromen-4-one derivatives.

Scientific Research Applications

2-Hydroxy-3-nitrothiochromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-nitrothiochromen-4-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Structural Features

The thiochromenone core is shared among analogs, but substituent variations significantly alter properties:

Compound Name Molecular Formula Key Substituents
2-Hydroxy-3-nitrothiochromen-4-one C₉H₅NO₅S 2-OH, 3-NO₂, thiochromen backbone
3-Amino-7-methoxy-4H-chromen-4-one Not provided 3-NH₂, 7-OCH₃, chromenone backbone
7-Ethoxy-3-phenyl-4H-chromen-4-one C₁₇H₁₄O₃ 7-OCH₂CH₃, 3-Ph (phenyl)
6-Chloro-3-hydroxy-2-thiophen-2-ylchromen-4-one C₁₃H₇ClO₃S 6-Cl, 3-OH, thiophene substituent
5,7-Bihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one C₂₂H₂₇N₂O₅S Multiple substituents, including thiomorpholinomethyl
  • Electron Effects: The nitro group in the target compound is strongly electron-withdrawing, contrasting with electron-donating groups like methoxy (7-Ethoxy-3-phenyl) or amino (3-Amino-7-methoxy) .
  • Backbone Variations: The thiochromenone sulfur atom may enhance polarizability compared to oxygen-based chromenones .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Properties
This compound 263.21 (calculated) High polarity due to -NO₂ and -OH
6-Chloro-3-hydroxy-2-thiophen-2-ylchromen-4-one 278.71 Increased mass from Cl and thiophene
7-Ethoxy-3-phenyl-4H-chromen-4-one 266.29 (calculated) Lipophilic due to phenyl and ethoxy groups
  • Solubility : The hydroxyl and nitro groups in the target compound may improve water solubility compared to lipophilic analogs like 7-Ethoxy-3-phenyl .
  • Reactivity: Nitro groups are prone to reduction reactions, whereas amino groups (e.g., 3-Amino-7-methoxy) may participate in nucleophilic substitutions .

Q & A

Basic: What are the optimal synthetic routes for 2-Hydroxy-3-nitrothiochromen-4-one, and how can purity be maximized?

Methodological Answer:
The synthesis typically involves nitration of a precursor thiochromenone scaffold. A stepwise approach is recommended:

Core Formation: Construct the thiochromen-4-one backbone via cyclization of thiocoumaric acid derivatives under acidic conditions.

Nitration: Introduce the nitro group at the 3-position using mixed nitric-sulfuric acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions .

Hydroxylation: Retain or introduce the 2-hydroxy group via demethylation (if protected) using boron tribromide (BBr₃) in dichloromethane .
Purity Optimization:

  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification.
  • Validate purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures structural and functional validation:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group deshields adjacent protons) .
  • Mass Spectrometry: High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₀H₇NO₄S).
  • IR Spectroscopy: Detect functional groups (e.g., -NO₂ asymmetric stretch ~1520 cm⁻¹, -OH stretch ~3400 cm⁻¹) .
  • X-ray Crystallography: Resolve crystal packing and confirm nitro group orientation if single crystals are obtainable .

Advanced: How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The electron-withdrawing nitro group at C3 activates the thiochromenone core for electrophilic attacks but deactivates adjacent positions for nucleophilic substitution. Key considerations:

  • Site Selectivity: Nitro groups direct nucleophiles (e.g., amines, thiols) to the 4-keto position due to resonance stabilization of intermediates .
  • Reaction Conditions: Use polar aprotic solvents (DMF, DMSO) and catalysts like K₂CO₃ to enhance reactivity at elevated temperatures (80–100°C).
  • Mechanistic Studies: Monitor reaction progress via TLC and DFT calculations to map electron density distribution .

Advanced: What strategies are effective for evaluating the biological activity of this compound?

Methodological Answer:
Focus on hypothesis-driven assays:

  • Antimicrobial Activity:
    • Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Anticancer Potential:
    • Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Validate selectivity via comparative testing on non-cancerous cells (e.g., HEK293) .
  • Mechanistic Probes:
    • Use fluorescence-based assays to study interactions with DNA (ethidium bromide displacement) or enzyme targets (e.g., topoisomerase inhibition) .

Advanced: How should researchers address contradictions in reported biological data for this compound?

Methodological Answer:
Contradictions often arise from variability in experimental design or compound handling:

  • Reproducibility Checks:
    • Replicate studies under standardized conditions (e.g., fixed cell passage number, solvent controls).
  • Purity Verification:
    • Re-analyze batches via LC-MS to rule out impurities or degradation products .
  • Meta-Analysis:
    • Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent choice, assay incubation time) .

Advanced: Can computational models predict the stability and electronic properties of this compound?

Methodological Answer:
Yes, density functional theory (DFT) is highly effective:

  • Stability Analysis:
    • Calculate bond dissociation energies (BDEs) to assess susceptibility to hydrolysis or photodegradation.
  • Electronic Properties:
    • Map frontier molecular orbitals (HOMO-LUMO) to predict redox behavior and charge transfer interactions .
  • Solubility Prediction:
    • Use COSMO-RS simulations to optimize solvent systems for synthesis or formulation .

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